4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazine core, which is known for its diverse biological activities, and a fluorophenyl group that can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-chlorobenzothiazole in the presence of a base, followed by the introduction of a cyano group at the 2-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. The compound’s antimicrobial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- 4-(4-nitrophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Uniqueness
The presence of the fluorophenyl group in 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIUFEOOLMPOLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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